molecular formula C9H12N2O B13601814 3-(4-Methylpyridin-3-yl)azetidin-3-ol

3-(4-Methylpyridin-3-yl)azetidin-3-ol

Cat. No.: B13601814
M. Wt: 164.20 g/mol
InChI Key: LCSVLVWJRIXSJC-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-3-yl)azetidin-3-ol is a heterocyclic compound that contains both a pyridine ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for 3-(4-Methylpyridin-3-yl)azetidin-3-ol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-3-yl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyridine ring would yield a piperidine derivative.

Scientific Research Applications

3-(4-Methylpyridin-3-yl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpyridin-3-yl)azetidin-3-ol is unique due to the presence of both the pyridine and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(4-methylpyridin-3-yl)azetidin-3-ol

InChI

InChI=1S/C9H12N2O/c1-7-2-3-10-4-8(7)9(12)5-11-6-9/h2-4,11-12H,5-6H2,1H3

InChI Key

LCSVLVWJRIXSJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2(CNC2)O

Origin of Product

United States

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